3-(Aminometil)ciclohexilamina

Descripción general

Descripción

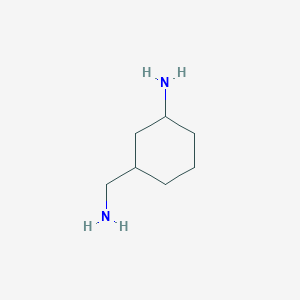

3-(Aminomethyl)cyclohexylamine (AMCHA) is an organic compound that has been widely studied for its potential applications in the fields of medicine, materials science, and biochemistry. It is a versatile compound, with a wide range of properties that can be exploited for various purposes. AMCHA is an amine with a cyclohexyl ring structure, which gives it unique properties that make it attractive for use in research and development.

Aplicaciones Científicas De Investigación

Agente de curado de resina epoxi

3-(Aminometil)ciclohexilamina: se utiliza ampliamente como agente de curado para resinas epoxi. Es particularmente apreciado por su capacidad para producir materiales con excelentes propiedades mecánicas y resistencia química. El compuesto facilita el proceso de reticulación en las resinas epoxi, lo que da como resultado plásticos termoestables duraderos y estables que son esenciales en revestimientos, adhesivos y materiales compuestos .

Materiales compuestos de polímeros

En el campo de los compuestos de polímeros, This compound sirve como un endurecedor que mejora las propiedades de tensión-deformación del material. Es fundamental en el desarrollo de adhesivos y matrices que exhiben mayor viabilidad y características de rendimiento mejoradas en comparación con aquellos que utilizan aminas alifáticas lineales .

Formulaciones adhesivas

La estructura química de This compound la convierte en un componente ideal en formulaciones adhesivas. Contribuye a la capacidad del adhesivo para unir diversos sustratos con alta resistencia y durabilidad. Su uso es frecuente en industrias donde la adhesión fuerte y confiable es crítica, como en aplicaciones automotrices y aeroespaciales .

Resistencia a la corrosión

La investigación ha demostrado que This compound se puede utilizar para desarrollar recubrimientos con una resistencia superior a la corrosión. Esta aplicación es particularmente importante para proteger las superficies metálicas en entornos hostiles, extendiendo así la vida útil de la maquinaria e infraestructura industrial .

Sistemas de baja viscosidad

Debido a su baja viscosidad, This compound es una excelente opción para aplicaciones que requieren fluidez, como en procesos de fundición o impregnación. Permite una mejor penetración en cavidades finas, lo que la hace adecuada para estructuras compuestas intrincadas .

Aplicaciones a alta temperatura

La estabilidad térmica de los compuestos a base de This compound los hace adecuados para aplicaciones a altas temperaturas. Pueden soportar temperaturas elevadas sin degradación significativa, lo cual es esencial para los componentes expuestos a altas temperaturas durante el funcionamiento .

Propiedades dieléctricas

Este compuesto también se utiliza en aplicaciones que requieren materiales con propiedades dieléctricas específicas. Ayuda a crear capas aislantes en dispositivos electrónicos, contribuyendo a la miniaturización y eficiencia de la electrónica moderna .

Amortiguación de vibraciones

Por último, This compound se utiliza en materiales diseñados para la amortiguación de vibraciones. Estos materiales son cruciales para reducir el ruido y el desgaste en los sistemas mecánicos, lo que mejora la longevidad y el rendimiento de la maquinaria .

Safety and Hazards

Mecanismo De Acción

Target of Action

3-(Aminomethyl)cyclohexylamine, also known as isophorone diamine (IPDA), is primarily used as a curing agent for epoxy resins . The primary targets of IPDA are the epoxy groups in these resins. The amine groups in IPDA react with the epoxy groups, leading to cross-linking and hardening of the resin .

Mode of Action

The mode of action of IPDA involves a chemical reaction known as amination. The amine groups (-NH2) on the IPDA molecule interact with the epoxy groups on the resin, resulting in the formation of a covalent bond. This process is known as curing. The curing reaction results in a three-dimensional network of cross-linked polymers, which gives the epoxy resin its characteristic strength and durability .

Biochemical Pathways

The biochemical pathways involved in the action of IPDA are primarily related to its role in the curing of epoxy resins. The reaction between the amine groups of IPDA and the epoxy groups of the resin is a form of addition polymerization. This reaction results in the formation of a highly cross-linked polymer network .

Pharmacokinetics

Once absorbed, it can cause various health effects, such as skin and respiratory irritation . The compound is excreted primarily unchanged in the urine .

Result of Action

The primary result of IPDA’s action is the curing of epoxy resins. The reaction between IPDA and the epoxy resin results in a highly cross-linked polymer network. This network gives the cured resin its characteristic properties, including high strength, durability, and resistance to chemical and environmental degradation .

Action Environment

The action of IPDA can be influenced by various environmental factors. For example, the rate of the curing reaction can be affected by temperature, with higher temperatures generally increasing the rate of reaction . Additionally, exposure to IPDA can lead to health effects such as skin and respiratory irritation, and these effects can be exacerbated by factors such as high concentrations of IPDA and prolonged exposure .

Análisis Bioquímico

Biochemical Properties

3-(Aminomethyl)cyclohexylamine plays a crucial role in biochemical reactions, particularly in the synthesis of polymers and as a curing agent for epoxy resins. It interacts with enzymes such as transaminases, which facilitate the transfer of amino groups, and dehydrogenases, which are involved in oxidation-reduction reactions. The compound’s ability to form stable complexes with metal ions also makes it useful in catalysis and coordination chemistry. These interactions are primarily driven by the aminomethyl group’s nucleophilicity and the cyclohexane ring’s hydrophobic nature, which allows it to engage in hydrophobic interactions with proteins and other biomolecules .

Cellular Effects

In cellular systems, 3-(Aminomethyl)cyclohexylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the levels of metabolites and the flux through metabolic pathways .

Molecular Mechanism

The molecular mechanism of 3-(Aminomethyl)cyclohexylamine involves its ability to bind to specific biomolecules, thereby modulating their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes that either enhance or inhibit the enzyme’s catalytic activity. Additionally, 3-(Aminomethyl)cyclohexylamine can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Aminomethyl)cyclohexylamine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that prolonged exposure to 3-(Aminomethyl)cyclohexylamine can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 3-(Aminomethyl)cyclohexylamine in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels .

Metabolic Pathways

3-(Aminomethyl)cyclohexylamine is involved in several metabolic pathways, including amino acid metabolism and the synthesis of polyamines. It interacts with enzymes such as aminotransferases and decarboxylases, which facilitate the conversion of amino acids and the production of polyamines. These interactions can affect metabolic flux and the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-(Aminomethyl)cyclohexylamine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, it can bind to transport proteins or be sequestered in specific cellular compartments. The compound’s distribution is influenced by its hydrophobicity and ability to form complexes with metal ions, which can affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of 3-(Aminomethyl)cyclohexylamine is critical for its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of specific amino acid sequences can target the compound to the mitochondria, where it can participate in metabolic processes .

Propiedades

IUPAC Name |

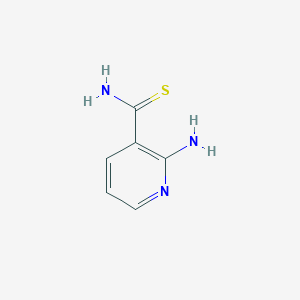

3-(aminomethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFAIWKFALHMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622117 | |

| Record name | 3-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97087-59-7 | |

| Record name | 3-(Aminomethyl)cyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97087-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanemethanamine, 3-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)

![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)

![6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1291534.png)